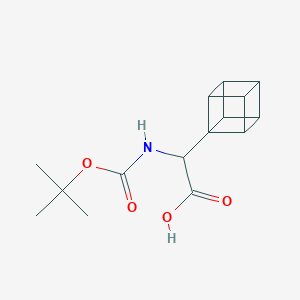

2-((tert-Butoxycarbonyl)amino)-2-(cuban-1-yl)acetic acid

Description

2-((tert-Butoxycarbonyl)amino)-2-(cuban-1-yl)acetic acid (CAS: 2231672-90-3) is a structurally unique compound featuring a cubane moiety (a rigid cubic hydrocarbon framework) substituted at the α-position of a Boc-protected amino acetic acid backbone. Its enantiomer, (S)-2-((tert-Boc)amino)-2-(cuban-1-yl)acetic acid (CAS: 2231664-95-0), shares the same molecular formula (C₁₅H₁₉NO₄) and molecular weight (277.32 g/mol) but differs in stereochemical configuration . Limited hazard data are available for the cubane derivative, though its structural analogs exhibit varied toxicity profiles (discussed below).

Structure

3D Structure

Properties

IUPAC Name |

2-cuban-1-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-14(2,3)20-13(19)16-11(12(17)18)15-8-5-4-6(8)10(15)7(4)9(5)15/h4-11H,1-3H3,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRTDBFFFLMHCJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(=O)O)C12C3C4C1C5C4C3C25 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((tert-Butoxycarbonyl)amino)-2-(cuban-1-yl)acetic acid (CAS No. 1844853-98-0) is a synthetic amino acid derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including synthesis, structure-activity relationships, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₉N₁O₄ |

| Molecular Weight | 277.32 g/mol |

| CAS Number | 1844853-98-0 |

| Purity | Varies by supplier |

Structure

The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group, which is a common strategy in peptide synthesis to protect amines from unwanted reactions. The cuban structure contributes to its unique steric and electronic properties.

Antimicrobial Activity

Research indicates that derivatives of compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related thiazolidine derivatives have shown potent activity against various bacterial strains. The structure-activity relationship (SAR) analysis suggests that modifications at specific positions can enhance antibacterial efficacy .

Case Study: Structure-Activity Relationships

In a study involving thiazolidine derivatives, it was found that compounds with a tert-butoxycarbonyl group exhibited improved antibacterial activity against Staphylococcus aureus and Escherichia coli. The most active compound showed an IC₅₀ value significantly lower than standard antibiotics like Penicillin G .

Potential Applications

- Antibacterial Agents : Given the promising results from related compounds, 2-((tert-Butoxycarbonyl)amino)-2-(cuban-1-yl)acetic acid may serve as a lead compound for developing new antibacterial agents.

- Pharmaceutical Intermediates : Its unique structure allows it to be a valuable intermediate in the synthesis of more complex pharmaceutical compounds.

Synthesis and Characterization

The synthesis of 2-((tert-Butoxycarbonyl)amino)-2-(cuban-1-yl)acetic acid typically involves:

- Formation of the Boc-protected amine : Using tert-butoxycarbonyl chloride in the presence of a base.

- Cyclization to form the cuban structure : This step may involve cycloaddition reactions or other methods depending on the desired stereochemistry.

Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Comparative Biological Activity Table

| Compound | Activity Against S. aureus | Activity Against E. coli | IC₅₀ (µg/mL) |

|---|---|---|---|

| 2-((tert-Butoxycarbonyl)amino)-2-(cuban-1-yl)acetic acid | TBD | TBD | TBD |

| (2RS,4R)-3-(tert-butoxycarbonyl)-2-(5-fluoro-2-hydroxyphenyl)thiazolidine-4-carboxylic acid | 0.195 | TBD | 0.195 |

Note: TBD indicates that specific data for this compound's activity is yet to be determined.

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structure allows it to serve as a versatile building block in medicinal chemistry. Its tert-butoxycarbonyl (Boc) protecting group is commonly utilized in peptide synthesis, providing stability and facilitating various reactions.

Case Study: Peptide Synthesis

In a study focusing on the synthesis of novel peptides, researchers employed 2-((tert-Butoxycarbonyl)amino)-2-(cuban-1-yl)acetic acid as a key intermediate. The Boc group was selectively removed under mild conditions, allowing for the incorporation of the cuban moiety into peptide chains. This approach has implications for developing peptides with enhanced bioactivity and specificity against target proteins.

Anticancer Research

Recent investigations have highlighted the compound's potential in anticancer drug development. The unique structural features of 2-((tert-Butoxycarbonyl)amino)-2-(cuban-1-yl)acetic acid may enhance its interaction with biological targets involved in cancer progression.

Case Study: Anticancer Activity

A research team synthesized derivatives of this compound and evaluated their anticancer properties using various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, particularly against breast cancer cells (MDA-MB-231), showcasing the potential for further development as anticancer agents.

Neuropharmacology

The compound's ability to modulate neurotransmitter activity presents opportunities in neuropharmacology. Its structural characteristics may allow it to interact with receptors involved in cognitive functions and neurodegenerative diseases.

Research Findings: Acetylcholinesterase Inhibition

A study explored the inhibitory effects of similar compounds on acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Although specific data on 2-((tert-Butoxycarbonyl)amino)-2-(cuban-1-yl)acetic acid is limited, related compounds demonstrated promising AChE inhibition, suggesting potential therapeutic applications for cognitive decline.

Antimicrobial Applications

The antimicrobial properties of compounds similar to 2-((tert-Butoxycarbonyl)amino)-2-(cuban-1-yl)acetic acid have been investigated, indicating its potential utility in combating bacterial infections.

Case Study: Antimicrobial Efficacy

In a comparative study, derivatives were tested against Gram-positive bacteria, showing effective inhibition at low concentrations. This suggests that modifications to the cuban structure could yield potent antimicrobial agents.

Comparison with Similar Compounds

Structural and Physicochemical Properties

- Cubane vs. Aromatic/Planar Substituents: The cubane group (C₁₅H₁₉NO₄) confers higher molecular weight compared to phenyl (C₁₃H₁₇NO₅, MW 267.28) or bicyclopentane (C₁₁H₁₉NO₂, MW 197.27) derivatives. Its rigid geometry may reduce solubility in polar solvents but enhance thermal stability .

Hazard Profiles

- The cubane derivative lacks explicit hazard data, whereas the indenyl analog () is harmful if swallowed (H302) and irritant to skin/eyes (H315, H319). The 4-hydroxyphenyl variant () poses additional respiratory irritation risks (H335), likely due to phenolic hydroxyl reactivity .

- Hazard disparities suggest cubane’s inertness under standard handling conditions, though further toxicological studies are warranted.

Research Findings and Implications

- Cubane Stability : Preliminary data suggest cubane’s resistance to ring-opening reactions under mild conditions, unlike strained bicyclopentane systems (), which may undergo fragmentation .

- Hazard Mitigation : The absence of skin/eye irritation warnings for the cubane derivative (vs. ) positions it as a safer intermediate in Boc-protection strategies .

Q & A

Q. Basic

- NMR Spectroscopy : H and C NMR identify key signals: Boc tert-butyl protons (~1.4 ppm), cubane’s unique sp C-H environment (3–4 ppm), and carboxylic acid proton (if free, ~10–12 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] for CHNO: calc. 279.15) .

- HPLC : Reverse-phase HPLC with UV detection (210–254 nm) assesses purity (>95% by area) using C18 columns and acetonitrile/water gradients .

How does the cubane substituent impact the compound’s stability and reactivity in peptide synthesis?

Advanced

Cubane’s high steric bulk and electron-withdrawing effects can hinder amide bond formation. For solid-phase peptide synthesis (SPPS):

- Coupling Agents : Use HBTU/HOBt or Oxyma Pure/DIC for efficient activation, reducing racemization .

- Deprotection : The Boc group is stable under acidic SPPS conditions (e.g., TFA), but cubane’s stability in strong acids requires validation. Preliminary studies on similar cubane-amino acids suggest limited decomposition at room temperature .

What strategies address contradictions in reported solubility and stability data across studies?

Advanced/Data Contradiction Analysis

Discrepancies often arise from:

- Solvent Polarity : Cubane’s hydrophobicity reduces aqueous solubility; use DMSO or THF for stock solutions. Conflicting solubility reports may reflect incomplete sonication or temperature variations .

- Degradation Pathways : Stability studies under varying pH (2–10) and temperatures (4–37°C) via LC-MS can identify decomposition products (e.g., tert-butyl alcohol from Boc cleavage) .

- Supplier Variability : Cross-validate purity using orthogonal methods (e.g., elemental analysis) and source from vendors with validated COAs (e.g., Sigma-Aldrich, Cayman Chemical) .

How can researchers optimize the compound’s incorporation into bioactive peptide scaffolds?

Q. Advanced/Methodological

- Side-Chain Compatibility : Cubane’s rigidity may disrupt α-helix or β-sheet structures. Computational modeling (e.g., Rosetta) predicts conformational impacts before synthesis .

- Protection Schemes : Use orthogonal protecting groups (e.g., Fmoc for amines) to enable selective deprotection during SPPS .

- Biological Assays : Test protease resistance via incubation with trypsin/chymotrypsin and monitor degradation via MALDI-TOF MS .

What are the critical safety considerations for handling this compound in laboratory settings?

Q. Advanced/Safety

- Hazard Mitigation : Wear nitrile gloves and goggles; avoid inhalation of fine powders (risk H315/H319 irritation) .

- Storage : Store desiccated at –20°C in amber vials to prevent Boc group hydrolysis .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

How does the compound’s logP value influence its application in drug delivery studies?

Advanced/Physicochemical Analysis

The cubane group increases hydrophobicity (predicted logP ~2.5 via ChemDraw), impacting membrane permeability. Experimental logP can be determined via shake-flask (octanol/water) or HPLC retention time correlation . For in vivo studies, formulate with cyclodextrins or liposomes to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.